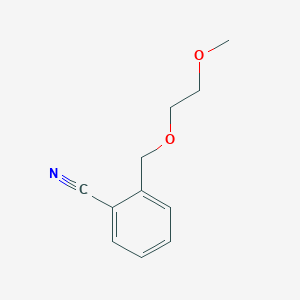![molecular formula C23H21N3O3 B13367209 Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13367209.png)
Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an ethyl ester group, a hydroxyphenyl group, and a methylimidazo[1,2-a]pyridine moiety, making it a unique and versatile molecule in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multicomponent condensation reactions. One common method includes the reaction of 2-aminopyridines with arylglyoxals and Meldrum’s acid
Another method involves the reaction of isothiocyanate propyl ester with 2-aminopyridine to form an intermediate, which is then esterified with pyruvic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of nitro groups would produce amines.
Applications De Recherche Scientifique
Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole derivatives: Compounds like clemizole and etonitazene share the imidazole core and exhibit similar biological activities.
Indole derivatives: Indole-based compounds, such as tryptophan and serotonin, have structural similarities and diverse biological functions.
Uniqueness
Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H21N3O3 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
ethyl 3-[[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino]benzoate |
InChI |
InChI=1S/C23H21N3O3/c1-3-29-23(28)16-7-6-8-17(13-16)24-22-21(18-9-4-5-10-19(18)27)25-20-12-11-15(2)14-26(20)22/h4-14,24,27H,3H2,1-2H3 |
Clé InChI |
XFJHEZGOHTUGME-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)NC2=C(N=C3N2C=C(C=C3)C)C4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol](/img/structure/B13367132.png)
![[(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-8-(2-methylnaphthalen-1-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B13367133.png)
![[1-(2-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13367136.png)



![1-[4-(difluoromethoxy)phenyl]-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367151.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13367165.png)
![3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13367169.png)

![6-chloro-4-hydroxy-N-[3-(4-methyl-1-piperazinyl)propyl]-2-quinolinecarboxamide](/img/structure/B13367193.png)
![3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367200.png)
